N-Desmethyl Ulipristal Acetate-d3
Description
N-Desmethyl Ulipristal Acetate-d3 (CAS: 159681-66-0) is a deuterium-labeled stable isotope analog of N-Desmethyl Ulipristal Acetate, a key metabolite of Ulipristal Acetate (UA), a selective progesterone receptor modulator used in emergency contraception and uterine fibroid management . The deuterated form (C29H32D3NO4, MW: 464.61) is synthesized by replacing three hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry . It is classified as a high-purity (>95%) reference material for analytical research, stored at +4°C to ensure stability .
Properties
Molecular Formula |
C₂₉H₃₂D₃NO₄ |
|---|---|
Molecular Weight |
464.61 |
Synonyms |
(11β)-17-(Acetyloxy)-11-[4-(methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione-d3; CDB 3877-d3; N-Monodemethyl CDB 2914-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Parent Compound: Ulipristal Acetate (UA)
- Molecular Formula: C30H37NO4 (MW: 475.62) .
- Role: UA acts as a progesterone receptor modulator, reducing fibroid volume and inducing amenorrhea in clinical settings .
- Metabolism : UA undergoes hepatic demethylation to form N-Desmethyl Ulipristal Acetate (NDUA), a primary metabolite detected in pharmacokinetic studies .
| Parameter | Ulipristal Acetate | N-Desmethyl Ulipristal Acetate | N-Desmethyl Ulipristal Acetate-d3 |
|---|---|---|---|
| Molecular Formula | C30H37NO4 | C29H35NO4 | C29H32D3NO4 |
| Molecular Weight | 475.62 | 461.59 | 464.61 |
| CAS Number | N/A | 159681-66-0 | 159681-66-0 (deuterated form) |
| Primary Use | Therapeutic agent | Metabolite/Impurity | Analytical reference standard |
Key Differences :
Degradation Products and Impurities
N,N-Didesmethyl Ulipristal Acetate
- Molecular Formula: C28H33NO4 (MW: 447.56) .
- Role : A secondary impurity formed via further demethylation of NDUA. It is structurally distinct due to the loss of two methyl groups, impacting receptor binding affinity .
N-Desmethyl Ulipristal
Comparison of Degradation Pathways :
Analogous Deuterated Compounds
- N-Desmethyl Clozapine-d8 Hydrochloride : A deuterated metabolite standard used in antipsychotic drug research. Like NDUA-d3, it aids in elucidating metabolic pathways and ensuring assay accuracy .
- Selumetinib Metabolites : While structurally unrelated, N-desmethyl selumetinib (Cmax metabolite-to-parent ratio: 6.7–7.2%) provides a pharmacokinetic benchmark for comparing demethylation efficiency across drug classes .
Analytical and Regulatory Considerations
Preparation Methods
Deuterium Incorporation via Acetylation
The synthesis begins with the preparation of Ulipristal Acetate-d3, where deuterium is introduced during the acetylation step. Deuterated acetic anhydride (Ac₂O-d₆) reacts with the hydroxyl group at the 17α-position of the Ulipristal intermediate, forming a deuterated acetate moiety. This step is critical for ensuring isotopic purity, as shown in the reaction scheme:
Key Parameters :
Selective N-Demethylation
The deuterated acetate is subsequently subjected to demethylation at the dimethylamino group (C-11 position) using boron tribromide (BBr₃) in anhydrous dichloromethane. This step selectively removes one methyl group, yielding this compound:
\text{Ulipristal Acetate-d3} + \text{BBr}3 \xrightarrow{\text{CH}2\text{Cl}2, -10\,^\circ\text{C}} \text{this compound} + \text{CH}3\text{Br}
Optimization Challenges :
-
Temperature Control : Reactions below -5°C minimize side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of BBr₃ to substrate ensures complete demethylation.
-
Purity : Post-reaction purification via silica gel chromatography achieves >95% HPLC purity.
Industrial Production Workflows
Scalable Synthesis
Industrial production adopts a multi-step approach, scaling the laboratory synthesis while adhering to Good Manufacturing Practices (GMP):
-
Deuterated Acetylation :
-
Demethylation :
-
Crystallization :
-
Solvent System : Ethyl acetate/n-hexane (1:3 v/v).
-
Yield : 70–78%.
-
Cost and Efficiency Analysis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–5 g | 50–100 kg |
| Cycle Time | 7–10 days | 14–21 days |
| Purity | >95% | >99% |
| Cost per Gram | $1,200–1,500 | $200–300 |
Industrial processes reduce costs by 80% through optimized solvent recovery and catalytic reuse.
Analytical Characterization
Structural Verification
-
NMR Spectroscopy :
-
Mass Spectrometry :
Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC (UV) | C18, 250 × 4.6 mm, 5 µm | Acetonitrile/H2O (70:30) | 12.3 ± 0.2 |
| UPLC-MS | HSS T3, 2.1 × 50 mm, 1.8 µm | 0.1% Formic acid gradient | 4.7 ± 0.1 |
Impurity levels are maintained below 0.1% as per ICH guidelines.
Comparative Analysis of Synthetic Strategies
Deuterium-Labeling Techniques
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Synthesis | High isotopic purity (≥98%) | Requires toxic reagents (BBr₃) |
| Isotopic Exchange | Mild conditions (pH 7–9) | Low efficiency (≤40% D incorporation) |
Chemical synthesis remains the preferred method for commercial production due to superior yield and scalability.
Q & A
Q. How can researchers confirm the identity and purity of N-Desmethyl Ulipristal Acetate-d3?
Methodological Answer :
- Analytical Techniques : Use High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>95% as per TRC standards) and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.
- Key Parameters : Compare retention times and mass spectra with reference standards. For deuterated analogs, verify isotopic patterns (e.g., +3 Da shift) using accurate mass spectrometry .
- Cross-Validation : Cross-reference CAS registry data (159681-66-0) and IUPAC nomenclature to ensure alignment with published identifiers .
Q. What are critical handling precautions for this compound given its reproductive toxicity?
Methodological Answer :
- PPE Requirements : Wear nitrile gloves (tested for permeation resistance), safety goggles, and lab coats. Avoid inhalation of dust by using fume hoods .
- Reproductive Hazard Mitigation : Designate separate workspaces for handling to prevent cross-contamination. Implement pregnancy testing for personnel in pre-conception stages .
- Decontamination Protocols : Clean surfaces with ethanol-based solutions and dispose of waste via certified hazardous waste contractors to comply with GB/T 17519-2013 standards .
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer :
- Storage Variables : Test stability at +4°C (recommended storage temperature) versus room temperature, monitoring degradation via HPLC at 0, 3, 6, and 12 months .
- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV irradiation) to identify degradation products .
- Data Interpretation : Use Arrhenius modeling to predict shelf-life, focusing on ester hydrolysis (common in acetate derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic data between in vitro and in vivo studies?
Methodological Answer :
- Pharmacokinetic Modeling : Compare in vitro CYP450 inhibition data (e.g., lack of P-gp induction ) with in vivo plasma concentration-time profiles. Adjust for protein binding and tissue distribution differences.
- Isotope Effects : Account for deuterium’s kinetic isotope effect (KIE) on metabolism rates, which may alter clearance pathways compared to non-deuterated analogs .
- Case Study Approach : Reference clinical data from ulipristal acetate trials (e.g., ovulation suppression mechanisms ) to contextualize metabolite behavior .
Q. What advanced analytical techniques are recommended for detecting this compound in biological matrices?
Methodological Answer :
- LC-MS/MS Optimization : Use deuterated internal standards (e.g., N-Desmethyl Galanthamine-O-methyl-d3 ) to correct for matrix effects. Optimize ionization parameters (ESI+ mode) for enhanced sensitivity.
- Validation Criteria : Follow FDA bioanalytical guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) in serum/plasma .
- Metabolite Profiling : Employ high-resolution MS (HRMS) to distinguish this compound from endogenous steroids via exact mass (<1 ppm error) .
Q. How to address conflicting data on endometrial effects in preclinical vs. clinical studies?
Methodological Answer :
- Mechanistic Studies : Use human endometrial cell lines to test progesterone receptor modulation (e.g., decidualization assays) at concentrations mimicking clinical doses .
- Species-Specific Analysis : Compare rodent vs. human tissue responses to account for interspecies variability in receptor density or metabolic activation .
- Meta-Analysis : Pool data from ulipristal acetate trials (e.g., Brache et al., 2013 ) to statistically evaluate antinidatory effects vs. ovulation suppression .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on ecological toxicity?
Methodological Answer :
- Tiered Testing : Conduct acute vs. chronic aquatic toxicity assays (e.g., Daphnia magna immobilization tests) under standardized OECD guidelines.
- Degradation Analysis : Measure hydrolysis rates in water (pH 7.4) and soil to differentiate between parent compound persistence vs. metabolite toxicity .
- Regulatory Alignment : Cross-reference GB/T 16483-2008 safety data (slight aquatic hazard ) with REACH assessments to identify testing gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
